molecular formula C9H14N2O2 B13572203 2-(2-Methoxyethoxy)-5-methylpyridin-3-amine

2-(2-Methoxyethoxy)-5-methylpyridin-3-amine

Cat. No.: B13572203
M. Wt: 182.22 g/mol
InChI Key: PVHXRXIRFFJZMY-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-5-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a methoxyethoxy group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-5-methylpyridin-3-amine typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2-Methoxyethoxy)-5-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethoxy)-5-methylpyridin-3-amine is unique due to its specific structural features, such as the presence of both methoxyethoxy and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-methoxyethoxy)-5-methylpyridin-3-amine

InChI

InChI=1S/C9H14N2O2/c1-7-5-8(10)9(11-6-7)13-4-3-12-2/h5-6H,3-4,10H2,1-2H3

InChI Key

PVHXRXIRFFJZMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OCCOC)N

Origin of Product

United States

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